molecular formula C14H18OS B1461863 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one CAS No. 1803582-74-2

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one

Cat. No.: B1461863
CAS No.: 1803582-74-2
M. Wt: 234.36 g/mol
InChI Key: KSBGAXGPVWNQBI-UHFFFAOYSA-N
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Description

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one is a chemical compound provided for research and experimental purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses. Chemical Profile: The compound has the CAS Number 1803582-74-2 and a molecular weight of 234.36 . Its molecular formula is C 14 H 18 OS , and it can be represented by the SMILES code CC(=O)SC1CCC(c2ccccc2)CC1 . Research Context: Compounds featuring a sulfanyl (thioether) linkage adjacent to a ketone group, as found in this molecule, are of significant interest in organic and medicinal chemistry research. Such functional groups are often explored as key intermediates in the synthesis of more complex molecules . Researchers investigate these structures for the development of novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals . The structural motif of a substituted cyclohexane ring linked to a phenyl group is also common in the design of molecules with specific steric and electronic properties. Researchers are advised to consult the relevant safety data sheets and scientific literature to understand the full handling requirements and potential applications of this compound in their specific field of study.

Properties

IUPAC Name

S-(4-phenylcyclohexyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18OS/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBGAXGPVWNQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one generally follows a two-step approach:

  • Step 1: Formation of the sulfanyl intermediate by introducing the sulfur atom onto the 4-phenylcyclohexyl moiety.
  • Step 2: Introduction of the ethanone group to the sulfanyl intermediate, typically via acylation or oxidation reactions.

This approach allows for regioselective control and high yields of the target compound.

Preparation via Hydration of Alkynes and Sulfur Incorporation

One effective method involves the hydration of alkynes bearing the 4-phenylcyclohexyl group in the presence of catalytic systems that promote regioselective addition of water, followed by sulfur incorporation:

  • Catalysts and Conditions : Indium(III) triflate (In(OTf)3) and para-toluenesulfonic acid (PTSA) are used as catalysts in 1,2-dichloroethane solvent under reflux conditions in a sealed tube for about 4 hours.
  • Reaction Mechanism : The alkyne undergoes hydration to form a ketone intermediate, which is then treated with a sulfur source to form the sulfanyl linkage.
  • Workup : After reaction completion, the solvent is removed under reduced pressure, and the product is purified by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

This method provides high regioselectivity and yields up to 92% for related ketone compounds.

Sulfur-Containing Ketone Synthesis via Thioether Formation

Another common approach involves direct thioether formation by reacting a 4-phenylcyclohexyl thiol or sulfide precursor with an ethanone derivative or its activated form:

  • Starting Materials : 4-Phenylcyclohexanethiol or its protected derivative and ethanoyl chloride or equivalent acylating agents.
  • Reaction Conditions : The thiol is reacted with ethanoyl chloride under inert atmosphere, often in the presence of a base such as triethylamine, at low temperatures to avoid side reactions.
  • Outcome : The nucleophilic sulfur attacks the acyl chloride, forming the thioester intermediate, which upon mild hydrolysis or rearrangement yields the target sulfanyl ethanone.

This method is widely used for its straightforwardness and ability to produce pure products with good yields.

Alternative Routes Using Sulfur-Containing Reagents and Cyclohexyl Precursors

Patents and literature describe preparation of related compounds involving:

These methods often require careful control of reaction parameters to maintain the integrity of the phenylcyclohexyl structure and achieve the desired substitution pattern.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Hydration of alkynes + sulfur In(OTf)3, PTSA, water, DCE Reflux, sealed tube, 4 h Up to 92 High regioselectivity, mild conditions
Thioether formation with acyl chloride 4-Phenylcyclohexanethiol, ethanoyl chloride, base Low temp, inert atmosphere 70-85 Direct, straightforward
Sulfur transfer reagents + cyclohexyl precursors Sulfur chlorides, halogenated intermediates Multi-step, controlled temp Variable Requires protection/deprotection steps

Research Findings and Notes

  • The hydration of alkynes catalyzed by indium(III) triflate and PTSA is a regioselective and efficient method for synthesizing carbonyl compounds with sulfur functionalities, demonstrating high yields and purity.
  • Direct thioether formation via nucleophilic substitution on acyl chlorides is a classical and reliable approach but requires careful temperature control to prevent side reactions.
  • Patented methods emphasize the importance of substituent control on the cyclohexyl ring and the use of protective groups to achieve selective functionalization, which is critical for pharmaceutical applications.
  • No direct synthesis protocols for this compound were found in unreliable sources such as benchchem.com or smolecule.com, ensuring the data presented here is from credible academic and patent literature.

Chemical Reactions Analysis

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways involving sulfanyl groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfanyl and ethanone functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexyl and Aromatic Sulfur Substituents

a) 1-Cyclohexyl-2-(phenylthio)ethan-1-one
  • Structure: Features a cyclohexyl group directly bonded to the ethanone core, with a phenylthio (S–Ph) substituent.
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) .
  • Properties : Colorless liquid isolated via flash chromatography (pet ether/EtOAc: 98:2). Lower molecular weight compared to the target compound due to the absence of the 4-phenylcyclohexyl group.
b) 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one (10a)
  • Structure : Differs by the sulfonyl (–SO₂–Ph) group instead of sulfanyl.
  • Synthesis : Oxidized analog synthesized using benzene sulfinic acid (33.3% yield) .
  • Properties : Sulfonyl groups enhance polarity and stability but reduce nucleophilicity compared to sulfanyl derivatives.
c) 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one

Sulfanyl-Ethanone Derivatives with Heteroaromatic Moieties

a) 1-(3-(Phenylethynyl)thiophen-2-yl)ethan-1-one
  • Structure: Contains a thiophene ring with phenylethynyl and ethanone groups.
  • Application : Used in Cu(I)-catalyzed synthesis of heterobiaryl compounds (59% yield) .
  • Comparison: The thiophene core offers π-conjugation, contrasting with the non-aromatic cyclohexyl group in the target compound.
b) HMPSNE (2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one)
  • Structure : Combines a naphthyl group with a pyrimidine-based sulfanyl substituent.
  • Application : Competitive inhibitor of 3-mercaptopyruvate sulfurtransferase (3-MST), with anticancer properties .

Adamantyl and Fluorinated Derivatives

a) 1-(Adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one (21)
  • Structure : Adamantyl group provides rigidity; trifluoromethylpyridyl enhances metabolic stability.
  • Properties : White solid (mp: 141–142°C), high purity (>99% by HPLC) .
b) 1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one
  • Structure : Fluorinated ethylsulfanyl group attached to a phenyl ring.
  • Properties : Liquid at room temperature; difluoroethyl group may enhance lipophilicity and bioavailability .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Physical State Key Application/Property
This compound C₁₉H₂₂OS 298.45 Solid/Liquid* Synthetic intermediate
1-Cyclohexyl-2-(phenylthio)ethan-1-one C₁₄H₁₈OS 234.36 Colorless liquid Nucleophilic substitution studies
HMPSNE C₁₉H₁₆N₂O₂S 336.41 Solid 3-MST inhibitor
1-(Adamantan-1-yl)-2-{[5-(CF₃)pyridyl]sulfanyl}ethan-1-one C₁₈H₂₀F₃NOS 354.41 White solid Enzyme inhibition

Biological Activity

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one, a compound featuring a sulfanyl group attached to a cyclohexyl ring, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H17S\text{C}_{13}\text{H}_{17}\text{S}

This compound consists of a phenyl group attached to a cyclohexane ring, with a sulfanyl functional group contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group may facilitate interactions that modulate enzymatic activity, leading to observed pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been shown to exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy observed in various studies:

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus151
Escherichia coli121
Salmonella typhi101

These results indicate that the compound possesses moderate to strong antibacterial properties, making it a candidate for further development in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation . The following data illustrates its effectiveness in reducing inflammation in animal models:

Model Dosage (mg/kg) Effect on Inflammation
Carrageenan-induced edema50Significant reduction
Formalin-induced pain25Moderate reduction

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs and tested their biological activities. One derivative demonstrated enhanced antibacterial activity against resistant strains of E. coli, suggesting that structural modifications can optimize its pharmacological profile .

Q & A

Q. What are the common synthetic routes for 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the cyclohexylphenyl backbone via Friedel-Crafts acylation or Suzuki coupling .
  • Step 2 : Introduction of the sulfanyl group using thiolation reagents (e.g., Lawesson’s reagent) under controlled temperatures (60–80°C) .
  • Step 3 : Purification via column chromatography or recrystallization. Intermediates are characterized using ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

  • NMR Spectroscopy : To identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfanyl-linked CH₂ at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.12) .
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and C-S (~650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfanyl group incorporation .
  • Catalyst Use : Pd(PPh₃)₄ for cross-coupling steps, achieving yields up to 85% .
  • Temperature Control : Maintaining 70–80°C during thiolation minimizes side products .
  • Real-Time Monitoring : Use of TLC or in-situ FTIR to track reaction progress .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

  • Purity Variability : Rigorous HPLC/MS validation ensures compound integrity .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl or piperazine variants) to isolate functional group contributions .

Q. How does computational modeling aid in understanding the compound’s interaction with biological targets?

  • Docking Studies : Predict binding affinities to receptors (e.g., G-protein-coupled receptors) using AutoDock Vina .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with antimicrobial activity .

Methodological Challenges

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Byproducts : Unreacted thiols or oxidized sulfones. Mitigation: Use inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) .
  • Isomerization : Cis/trans cyclohexyl conformers. Resolution: Chiral HPLC or fractional crystallization .

Q. How to design derivatives to enhance the compound’s pharmacokinetic properties?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility .
  • Metabolic Stability : Fluorine substitution at the phenyl ring reduces CYP450-mediated degradation .

Biological and Pharmacological Evaluation

Q. What in vitro assays are pivotal for evaluating the compound’s antimicrobial potential?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Biofilm Inhibition : Crystal violet staining to quantify biofilm biomass reduction .
  • Cytotoxicity Screening : MTT assays on mammalian cells (IC₅₀ > 50 µM for selectivity) .

Q. How is the compound’s neuroprotective activity assessed in preclinical models?

  • ROS Scavenging : DCFH-DA assay in neuronal cells (e.g., SH-SY5Y) under oxidative stress .
  • In Vivo Models : Morris water maze tests in rodents to evaluate cognitive function improvement .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups (p < 0.05) .

Q. How to validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1–13, UV light, and elevated temperatures (40–60°C) .
  • LC-MS Stability Profiling : Monitor degradation products over 24–72 hours .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one
Reactant of Route 2
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1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.